Maleimido-mono-amide-DTPA (TFA)
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Overview
Description
Maleimido-mono-amide-DTPA (TFA) is a bifunctional chelator and a macrocyclic derivative of diethylenetriaminepentaacetic acid (DTPA). It is primarily used in tumor pre-targeting and can be conjugated with peptides and radionuclides for various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Maleimido-mono-amide-DTPA (TFA) typically involves the reaction of maleimide with diethylenetriaminepentaacetic acid (DTPA) derivatives. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of Maleimido-mono-amide-DTPA (TFA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Maleimido-mono-amide-DTPA (TFA) undergoes various chemical reactions, including:
Conjugation Reactions: It reacts with thiols and amines to form stable conjugates.
Substitution Reactions: The maleimide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Thiol Reagents: Commonly used in conjugation reactions to form thioether bonds.
Amines: Used in amine conjugation reactions to form stable amide bonds.
Major Products: The major products formed from these reactions are stable conjugates, such as peptide-radionuclide conjugates, which are used in various scientific and medical applications .
Scientific Research Applications
Maleimido-mono-amide-DTPA (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in various chemical reactions.
Biology: Employed in the labeling of peptides and proteins for biological studies.
Medicine: Utilized in tumor pre-targeting and radiopharmaceuticals for cancer diagnosis and therapy.
Industry: Applied in the development of diagnostic imaging agents and therapeutic compounds.
Mechanism of Action
The mechanism of action of Maleimido-mono-amide-DTPA (TFA) involves its ability to chelate metal ions and form stable complexes. This property is crucial for its use in radiopharmaceuticals, where it helps in the targeted delivery of radionuclides to specific tissues or tumors . The maleimide group allows for site-specific conjugation with thiol-containing molecules, enhancing the stability and specificity of the resulting conjugates .
Comparison with Similar Compounds
Maleimido-mono-amide-DTPA (TFA) is compared with other similar bifunctional chelators, such as:
Maleimido-mono-amide-DOTA: Another bifunctional chelator used for similar applications but with different chelation properties.
p-SCN-Bn-DTPA: A chelator used for antibody labeling with different conjugation chemistry.
Uniqueness: Maleimido-mono-amide-DTPA (TFA) is unique due to its macrocyclic structure, which provides enhanced stability and specificity in chelation and conjugation reactions .
Properties
Molecular Formula |
C26H32F9N5O17 |
---|---|
Molecular Weight |
857.5 g/mol |
IUPAC Name |
2-[2-[2-[bis(carboxymethyl)amino]ethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]ethyl-(carboxymethyl)amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H29N5O11.3C2HF3O2/c26-14(21-3-4-25-15(27)1-2-16(25)28)9-22(5-7-23(10-17(29)30)11-18(31)32)6-8-24(12-19(33)34)13-20(35)36;3*3-2(4,5)1(6)7/h1-2H,3-13H2,(H,21,26)(H,29,30)(H,31,32)(H,33,34)(H,35,36);3*(H,6,7) |
InChI Key |
GMIKOHRUTPXHMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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